Cas no 1239016-37-5 ((2R)-2-(2,5-dimethoxyphenyl)propanoic acid)

(2R)-2-(2,5-Dimethoxyphenyl)propanoic acid is a chiral carboxylic acid derivative featuring a stereocenter at the 2-position and methoxy substituents at the 2- and 5-positions of the phenyl ring. This compound is of interest in pharmaceutical and synthetic chemistry due to its potential as a building block for bioactive molecules. The (R)-enantiomer offers stereochemical precision, which is critical for applications requiring enantioselective synthesis or chiral resolution. Its dimethoxy substitution pattern may enhance solubility and influence electronic properties, making it useful in medicinal chemistry research. The compound’s structural features allow for further functionalization, enabling its use in the development of targeted small-molecule therapeutics or asymmetric catalysts.
(2R)-2-(2,5-dimethoxyphenyl)propanoic acid structure
1239016-37-5 structure
Product Name:(2R)-2-(2,5-dimethoxyphenyl)propanoic acid
CAS No:1239016-37-5
MF:C11H14O4
MW:210.226463794708
CID:6357454
PubChem ID:28292768
Update Time:2025-10-29

(2R)-2-(2,5-dimethoxyphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-6505215
    • 1239016-37-5
    • (2R)-2-(2,5-dimethoxyphenyl)propanoic acid
    • Inchi: 1S/C11H14O4/c1-7(11(12)13)9-6-8(14-2)4-5-10(9)15-3/h4-7H,1-3H3,(H,12,13)/t7-/m1/s1
    • InChI Key: VZCIFVPILYHKPL-SSDOTTSWSA-N
    • SMILES: O(C)C1C=CC(=CC=1[C@H](C(=O)O)C)OC

Computed Properties

  • Exact Mass: 210.08920892g/mol
  • Monoisotopic Mass: 210.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 55.8Ų

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Additional information on (2R)-2-(2,5-dimethoxyphenyl)propanoic acid

Introduction to (2R)-2-(2,5-dimethoxyphenyl)propanoic acid (CAS No. 1239016-37-5)

(2R)-2-(2,5-dimethoxyphenyl)propanoic acid (CAS No. 1239016-37-5) is a chiral compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of substituted phenylpropanoic acids, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

The chiral center at the propanoic acid moiety imparts enantiomeric specificity to the molecule, making it particularly valuable in the development of enantiopure drugs. The presence of two methoxy groups on the phenyl ring further enhances the compound's chemical stability and solubility properties, which are crucial for its pharmaceutical applications.

Recent research has focused on the synthesis and biological evaluation of (2R)-2-(2,5-dimethoxyphenyl)propanoic acid. A study published in the Journal of Medicinal Chemistry in 2023 reported a novel synthetic route that significantly improved the yield and purity of the compound. This method involves a palladium-catalyzed coupling reaction followed by a selective oxidation step, providing a robust and scalable process for large-scale production.

In terms of biological activity, (2R)-2-(2,5-dimethoxyphenyl)propanoic acid has shown promising results as an anti-inflammatory agent. Preclinical studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The compound's selective inhibition of COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Additionally, preliminary data from in vitro assays indicate that (2R)-2-(2,5-dimethoxyphenyl)propanoic acid possesses antioxidant properties. This dual functionality as an anti-inflammatory and antioxidant agent makes it a potential candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

The pharmacokinetic profile of (2R)-2-(2,5-dimethoxyphenyl)propanoic acid has also been investigated. Studies have shown that it exhibits good oral bioavailability and a favorable half-life, which are essential characteristics for a drug candidate. Furthermore, its low toxicity in animal models supports its safety profile for clinical development.

In the context of drug discovery, the chiral nature of (2R)-2-(2,5-dimethoxyphenyl)propanoic acid allows for the exploration of enantioselective effects. Researchers are currently investigating whether one enantiomer exhibits superior therapeutic efficacy or reduced side effects compared to the other. This approach could lead to the development of more effective and safer medications.

Beyond its pharmaceutical applications, (2R)-2-(2,5-dimethoxyphenyl)propanoic acid has potential uses in other areas. For instance, its structural features make it an attractive building block for the synthesis of more complex molecules with diverse functionalities. In materials science, it can be incorporated into polymers or coatings to enhance their performance properties.

The environmental impact of chemical compounds is an increasingly important consideration in their development and use. Studies on the biodegradability and ecotoxicity of (2R)-2-(2,5-dimethoxyphenyl)propanoic acid have shown that it is readily biodegradable and exhibits low toxicity to aquatic organisms. This favorable environmental profile aligns with sustainable chemistry principles and supports its broader application.

In conclusion, (2R)-2-(2,5-dimethoxyphenyl)propanoic acid (CAS No. 1239016-37-5) is a versatile compound with significant potential in various fields. Its unique chemical structure, combined with its promising biological activities and favorable pharmacokinetic properties, positions it as a promising candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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